Furo[3,2-c]pyridine-4-methanol
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Overview
Description
Furo[3,2-c]pyridine-4-methanol is a heterocyclic compound that features a fused furan and pyridine ring system with a methanol group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-4-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates can be employed. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions typically involve the use of rhodium catalysis, room temperature, and air compatibility, making the process efficient and convenient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted pyridines. These products can be further utilized in different applications, including drug development and materials science.
Scientific Research Applications
Furo[3,2-c]pyridine-4-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential as a cytotoxic agent against certain cancer cell lines.
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4-methanol involves its interaction with specific molecular targets. For instance, in its role as a photosensitizer, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the ablation of target cells . The presence of the furan and pyridine rings allows for efficient binding to target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Furo[3,2-c]pyridine-4-methanol can be compared with other similar compounds, such as:
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furo[3,2-c]pyridin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-4,10H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVUJUBXDZDIID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554113 |
Source
|
Record name | (Furo[3,2-c]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117013-87-3 |
Source
|
Record name | (Furo[3,2-c]pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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